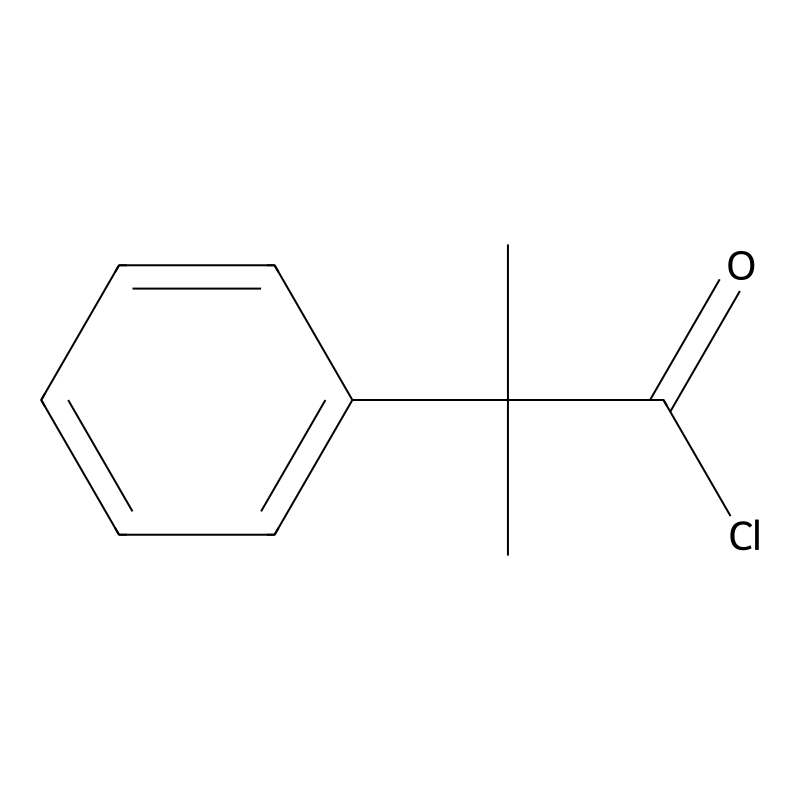

2-Methyl-2-phenylpropanoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Methyl-2-phenylpropanoyl chloride, with the molecular formula C₁₀H₁₁ClO and a molecular weight of approximately 182.65 g/mol, is an organochlorine compound characterized by a carbonyl group attached to a chlorinated acyl moiety. This compound is known for its utility in organic synthesis, especially in the preparation of various chemical intermediates and pharmaceuticals. Its structure features a phenyl group and a methyl group adjacent to the carbonyl carbon, contributing to its reactivity and versatility in

- Nucleophilic Acyl Substitution: The chloride atom can be replaced by various nucleophiles, such as alcohols and amines, leading to the formation of esters and amides.

- Formation of Enolates: Under basic conditions, this compound can form enolates which can subsequently react with electrophiles, facilitating further synthetic transformations.

- Reactions with Grignard Reagents: 2-Methyl-2-phenylpropanoyl chloride can react with Grignard reagents to form tertiary alcohols after hydrolysis.

These reactions underscore its importance as a reagent in organic synthesis.

While specific biological activity data for 2-methyl-2-phenylpropanoyl chloride is limited, compounds of similar structure often exhibit significant biological properties. For example, acyl chlorides can act as intermediates in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. The presence of the phenyl group may also contribute to potential interactions with biological targets, although direct studies on this compound are sparse .

Several methods exist for synthesizing 2-methyl-2-phenylpropanoyl chloride:

- Acylation of Phenols: This method involves the reaction of phenols with acyl chlorides in the presence of a base.

- From Methyl Ketones: Starting from 2-methyl-2-phenylpropanal, this aldehyde can be converted into the corresponding acid and then chlorinated using thionyl chloride or oxalyl chloride.

- Direct Chlorination: Chlorination of suitable precursors under controlled conditions can yield this compound directly.

These methods highlight its accessibility for synthetic chemists .

Several compounds share structural similarities with 2-methyl-2-phenylpropanoyl chloride. Here are a few notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Acetophenone | C₈H₈O | Lacks chlorine; used in fragrances and flavors. |

| Benzoyl Chloride | C₇H₅ClO | A simpler acyl chloride; widely used in synthesis. |

| 4-Chlorobenzoyl Chloride | C₇H₄Cl₂O | Contains additional chlorine; used in polymer chemistry. |

The uniqueness of 2-methyl-2-phenylpropanoyl chloride lies in its dual functionality provided by both the methyl and phenyl groups adjacent to the carbonyl, allowing for diverse chemical transformations not typically available in simpler analogs .

2-Methyl-2-phenylpropanoyl chloride exhibits a well-defined chemical identity characterized by systematic nomenclature conventions and precise molecular specifications. The compound bears the Chemical Abstracts Service registry number 36293-05-7, providing unambiguous identification within chemical databases. According to International Union of Pure and Applied Chemistry nomenclature principles, the systematic name "2-methyl-2-phenylpropanoyl chloride" accurately describes the substitution pattern on the propanoyl backbone.

The molecular formula C₁₀H₁₁ClO reflects the compound's composition, encompassing ten carbon atoms, eleven hydrogen atoms, one chlorine atom, and one oxygen atom. Molecular weight calculations yield a precise value of 182.64 grams per mole, as determined through computational chemistry methods. The compound's molecular structure incorporates a quaternary carbon center at the alpha position relative to the carbonyl group, creating significant steric bulk that influences its chemical behavior.

Alternative nomenclature systems provide additional naming conventions that appear in chemical literature and commercial sources. The compound is frequently referenced as "alpha,alpha-dimethyl benzeneacetyl chloride," emphasizing the dimethyl substitution pattern relative to the benzene ring. This alternative naming convention proves particularly useful when discussing reaction mechanisms and synthetic applications where the relationship to benzeneacetic acid derivatives becomes relevant.

The InChI (International Chemical Identifier) representation "InChI=1S/C10H11ClO/c1-10(2,9(11)12)8-6-4-3-5-7-8/h3-7H,1-2H3" provides a unique structural descriptor that facilitates database searches and structural comparisons. Correspondingly, the InChI Key "XSKYEGXKYATCRE-UHFFFAOYSA-N" serves as a shortened version for rapid identification purposes. These systematic identifiers ensure precise communication within the scientific community and eliminate ambiguity in chemical documentation.

Historical Context in Organic Chemistry

The development of 2-methyl-2-phenylpropanoyl chloride within organic chemistry traces its origins to fundamental advances in acyl chloride synthesis and characterization during the mid-twentieth century. Historical literature from the Journal of Organic Chemistry documents early investigations into substituted acyl chlorides, with particular attention to compounds bearing multiple alkyl substituents at the alpha position. These pioneering studies established foundational understanding of how steric effects influence acyl chloride reactivity and selectivity patterns.

The compound's emergence as a synthetic target coincided with growing interest in tertiary acyl chlorides as tools for introducing steric bulk into organic molecules. Early synthetic methodologies focused on developing efficient routes from corresponding carboxylic acid precursors, utilizing chlorinating agents such as thionyl chloride and oxalyl chloride. These methodological developments provided reliable access to the compound while establishing optimal reaction conditions for maintaining product stability and purity.

Research investigations during the 1970s and 1980s expanded understanding of the compound's synthetic utility, particularly in contexts requiring selective acylation of hindered substrates. The compound's unique structural features, combining aromatic substitution with quaternary carbon centers, attracted attention from medicinal chemists developing pharmaceutical intermediates. These applications drove further refinement of synthetic protocols and analytical characterization methods.

Contemporary research continues to explore novel applications for 2-methyl-2-phenylpropanoyl chloride in modern synthetic chemistry. Recent publications demonstrate its utility in preparing complex molecular architectures, including pharmaceutical intermediates and advanced materials. The compound's established synthetic accessibility and well-characterized reactivity patterns position it as a valuable tool for current and future synthetic endeavors.

Position within Acyl Chloride Compound Class

2-Methyl-2-phenylpropanoyl chloride occupies a distinctive position within the broader acyl chloride family, characterized by its unique structural features and corresponding reactivity profile. Acyl chlorides constitute a fundamental class of organic compounds defined by the presence of a carbonyl group directly bonded to a chlorine atom, creating highly electrophilic carbon centers susceptible to nucleophilic attack. Within this classification, the compound represents a tertiary acyl chloride subclass, distinguished by the quaternary carbon center adjacent to the carbonyl functionality.

The structural classification of acyl chlorides encompasses several categories based on substitution patterns and electronic effects. Primary acyl chlorides, such as acetyl chloride, feature minimal steric hindrance and exhibit high reactivity toward nucleophiles. Secondary acyl chlorides introduce moderate steric effects while maintaining reasonable reactivity levels. Tertiary acyl chlorides, exemplified by 2-methyl-2-phenylpropanoyl chloride, present significant steric hindrance that modulates both reactivity and selectivity characteristics.

Electronic considerations further distinguish 2-methyl-2-phenylpropanoyl chloride within its compound class. The phenyl substituent introduces conjugative effects that stabilize the acyl cation intermediate formed during nucleophilic substitution reactions. Simultaneously, the dimethyl substitution pattern provides inductive electron donation that further stabilizes positive charge development. These combined electronic effects create a unique reactivity profile that differs substantially from simpler acyl chloride analogs.

| Acyl Chloride Type | Representative Compound | Steric Hindrance | Electronic Effects |

|---|---|---|---|

| Primary | Acetyl chloride | Minimal | Weak inductive |

| Secondary | Propionyl chloride | Moderate | Moderate inductive |

| Tertiary | 2-Methyl-2-phenylpropanoyl chloride | Significant | Inductive + Conjugative |

| Aromatic | Benzoyl chloride | Moderate | Strong conjugative |

Comparative reactivity studies demonstrate how structural variations within the acyl chloride class influence reaction outcomes and selectivity patterns. While primary acyl chlorides typically undergo rapid, unselective nucleophilic substitution, tertiary analogs like 2-methyl-2-phenylpropanoyl chloride exhibit enhanced selectivity due to steric discrimination between competing nucleophiles. This selectivity proves particularly valuable in synthetic applications requiring chemoselective acylation of complex substrates containing multiple nucleophilic sites.

Significance in Synthetic Organic Chemistry

The synthetic significance of 2-methyl-2-phenylpropanoyl chloride derives from its unique combination of structural features that enable selective transformations unavailable with simpler acyl chloride reagents. The compound's quaternary carbon center adjacent to the carbonyl group creates substantial steric bulk that influences both the kinetics and thermodynamics of nucleophilic substitution reactions. This steric environment proves particularly valuable when selective acylation of hindered substrates is required, as demonstrated in recent studies involving sterically congested alcohols and amines.

Research applications of 2-methyl-2-phenylpropanoyl chloride span diverse areas of synthetic organic chemistry, with particular prominence in pharmaceutical intermediate synthesis. The compound serves as a key building block for preparing 2-methyl-2-phenylpropionic acid derivatives, which possess significant biological activity as histamine receptor antagonists. These pharmaceutical applications drive continued interest in developing efficient synthetic routes and optimizing reaction conditions for large-scale preparation.

The compound's utility extends to materials science applications where its unique structural features contribute to polymer backbone modifications and surface functionalization strategies. The bulky substituent pattern introduced by acylation with 2-methyl-2-phenylpropanoyl chloride can significantly alter physical properties such as glass transition temperature, crystallinity, and mechanical strength in polymer systems. These property modifications enable tailoring of material characteristics for specific applications.

Recent methodological advances have expanded the synthetic versatility of 2-methyl-2-phenylpropanoyl chloride through development of optimized reaction conditions and novel catalytic systems. Studies demonstrate successful acylation of hindered alpha-hydroxyphosphonates under mild conditions, achieving yields ranging from 69 to 97 percent depending on substrate structure and reaction parameters. These high-yielding transformations illustrate the compound's potential for complex molecule synthesis where conventional acylating agents fail to provide satisfactory results.

The compound's role in developing new synthetic methodologies continues to evolve as researchers explore novel reaction conditions and substrate combinations. Microwave-assisted acylation protocols and flow chemistry applications represent emerging areas where 2-methyl-2-phenylpropanoyl chloride may provide advantages over traditional batch processes. These technological advances promise to further enhance the compound's synthetic utility while reducing environmental impact and improving process efficiency.

2-Methyl-2-phenylpropanoyl chloride exhibits a distinctive molecular architecture characterized by a central quaternary carbon atom bonded to two methyl groups, a phenyl ring, and an acyl chloride functional group [1]. The compound possesses the molecular formula C₁₀H₁₁ClO and features a tertiary carbon center that creates significant steric hindrance around the carbonyl carbon [2] [3].

The stereochemical analysis reveals that 2-Methyl-2-phenylpropanoyl chloride contains no stereocenters, resulting in a single constitutional isomer without enantiomeric forms [1] [4]. The quaternary carbon configuration places the phenyl group and two methyl substituents in a tetrahedral arrangement, which influences the reactivity and physical properties of the acyl chloride functionality [2].

The International Union of Pure and Applied Chemistry name confirms the structural designation as 2-methyl-2-phenylpropanoyl chloride, with the simplified molecular input line entry system notation documented as CC(C)(C1=CC=CC=C1)C(=O)Cl [1]. The International Chemical Identifier representation is InChI=1S/C10H11ClO/c1-10(2,9(11)12)8-6-4-3-5-7-8/h3-7H,1-2H3, providing unambiguous structural identification [1].

Physical Constants and Characteristics

Molecular Weight and Formula

The molecular formula of 2-Methyl-2-phenylpropanoyl chloride is established as C₁₀H₁₁ClO [1] [2] [3]. The molecular weight calculations yield a precise value of 182.64 grams per mole, as determined through computational chemistry methods [1] [5]. Alternative sources report slight variations in the molecular weight, with values of 182.647 grams per mole and 182.65 grams per mole documented in chemical databases [6] [7].

| Property | Value | Reference Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₁ClO | PubChem Database [1] |

| Molecular Weight | 182.64 g/mol | PubChem Computational [1] |

| Exact Mass | 182.05 Da | Chemical Databases [4] [8] |

| Monoisotopic Mass | 182.0498427 Da | PubChem Analysis [1] |

The exact mass determination provides 182.05000 daltons, while the monoisotopic mass calculation yields 182.0498427 daltons [1] [4]. These precise measurements are essential for analytical applications and mass spectrometric identification protocols.

Boiling and Melting Points

The thermal properties of 2-Methyl-2-phenylpropanoyl chloride remain incompletely characterized in available literature [2] [4] [8]. Current chemical databases indicate that both boiling point and melting point data are not available for this specific compound [2] [4]. This absence of thermal data represents a significant gap in the physicochemical characterization of the molecule.

Comparative analysis with structurally related acyl chlorides provides insight into expected thermal behavior. Related compounds such as 2-phenylpropanoyl chloride demonstrate boiling points in the range of 98-100 degrees Celsius at reduced pressure conditions of 15 Torr [9] [10]. The additional methyl substitution in 2-Methyl-2-phenylpropanoyl chloride would be expected to influence these thermal properties through increased molecular weight and altered intermolecular interactions.

Solubility Profile

The solubility characteristics of 2-Methyl-2-phenylpropanoyl chloride follow typical patterns observed for acyl chloride compounds [2]. As with other acid chlorides, the compound exhibits high reactivity with protic solvents, particularly water, leading to rapid hydrolysis rather than dissolution [11] [12].

The calculated octanol-water partition coefficient (LogP) value of 2.72960 indicates moderate lipophilicity [4] [8]. This value suggests preferential solubility in organic solvents over aqueous systems, consistent with the hydrophobic nature of the phenyl and methyl substituents combined with the reactive acyl chloride functionality.

Storage recommendations specify inert atmosphere conditions at room temperature, indicating sensitivity to moisture and atmospheric water vapor [2]. The compound demonstrates compatibility with anhydrous organic solvents commonly used in synthetic organic chemistry applications.

Spectroscopic Characteristics

Infrared Spectroscopy Signatures

The infrared spectroscopic profile of 2-Methyl-2-phenylpropanoyl chloride exhibits characteristic absorption patterns consistent with acyl chloride functional groups [13] [14] [15]. The carbonyl stretching frequency appears in the region of 1790-1810 wavenumbers, representing the hallmark absorption of the carbon-oxygen double bond in acyl chlorides [14] [16].

Acyl chlorides demonstrate carbonyl stretching frequencies at significantly higher wavenumbers compared to other carbonyl-containing compounds due to the strong electron-withdrawing effect of the chlorine atom [13] [16]. This inductive effect reduces electron density in the carbonyl bond, resulting in a stronger and higher-frequency carbon-oxygen stretching vibration [16].

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Carbonyl (C=O) | 1790-1810 | Strong | Acyl chloride stretch [14] |

| Aromatic C-H | 3000-3100 | Medium | Phenyl C-H stretch [13] |

| Aliphatic C-H | 2850-3000 | Medium | Methyl C-H stretch [13] |

| Aromatic C=C | 1450-1600 | Medium | Phenyl ring vibrations [13] |

The presence of the phenyl ring contributes additional characteristic absorptions in the aromatic region, including carbon-hydrogen stretching modes between 3000-3100 wavenumbers and aromatic carbon-carbon stretching vibrations in the 1450-1600 wavenumber range [13]. The methyl substituents provide aliphatic carbon-hydrogen stretching absorptions in the 2850-3000 wavenumber region.

Nuclear Magnetic Resonance Spectral Properties

Nuclear magnetic resonance spectroscopic analysis of 2-Methyl-2-phenylpropanoyl chloride reveals distinct chemical shift patterns characteristic of the molecular structure [17] [18] [19]. The quaternary carbon center creates a unique magnetic environment that influences the chemical shifts of adjacent protons and carbons.

Proton nuclear magnetic resonance spectroscopy demonstrates chemical shifts consistent with the aromatic and aliphatic environments present in the molecule [17] [19]. The phenyl ring protons appear in the aromatic region between 7.0-8.0 parts per million, while the methyl groups attached to the quaternary carbon exhibit chemical shifts influenced by the electron-withdrawing acyl chloride functionality [17].

Carbon-13 nuclear magnetic resonance analysis provides detailed information about the carbon framework of the molecule [17] [19]. The carbonyl carbon of the acyl chloride functionality appears significantly downfield due to the deshielding effect of the electronegative chlorine and oxygen atoms. The quaternary carbon shows characteristic chemical shift patterns influenced by the multiple substituents and the adjacent carbonyl group.

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of 2-Methyl-2-phenylpropanoyl chloride follows predictable fragmentation pathways characteristic of acyl chloride compounds [20] [21]. The molecular ion peak appears at mass-to-charge ratio 182, corresponding to the molecular weight of the intact molecule [20].

Primary fragmentation patterns include alpha-cleavage adjacent to the carbonyl group, resulting in loss of the chlorine atom to generate fragments at mass-to-charge ratio 147 [21]. Additional fragmentation involves loss of the acyl chloride functionality entirely, producing phenyl-substituted carbocation species characteristic of aromatic compounds [21].

| Fragment m/z | Proposed Structure | Fragmentation Process |

|---|---|---|

| 182 | [M]⁺ | Molecular ion [20] |

| 147 | [M-Cl]⁺ | Chlorine loss [21] |

| 119 | [C₉H₁₁]⁺ | Acyl chloride loss [21] |

| 77 | [C₆H₅]⁺ | Phenyl cation [21] |

Predicted collision cross section values provide additional structural information for ion mobility spectrometry applications [20]. Various adduct ions demonstrate specific collision cross section measurements, including protonated species at 136.2 square angstroms and sodium adducts at 144.5 square angstroms [20].

Crystallographic Data and Solid-State Properties

The crystallographic properties and solid-state characteristics of 2-Methyl-2-phenylpropanoyl chloride remain largely uncharacterized in current scientific literature [7] [22]. Comprehensive crystallographic studies, including single-crystal X-ray diffraction analysis, have not been reported for this specific acyl chloride compound.

The absence of crystallographic data represents a significant limitation in understanding the three-dimensional solid-state structure and intermolecular packing arrangements of 2-Methyl-2-phenylpropanoyl chloride [7]. Crystal structure determination would provide valuable insights into bond lengths, bond angles, and molecular conformation in the solid state.

The topological polar surface area calculation yields 17.1 square angstroms, indicating limited polar surface exposure in the molecular structure [1]. This parameter influences solid-state packing efficiency and intermolecular interaction patterns. The heavy atom count of 12 provides additional structural complexity considerations for crystallographic analysis [1].

The compound demonstrates 2 rotatable bonds, suggesting conformational flexibility that could influence crystal packing arrangements [1]. The absence of defined stereocenter configurations simplifies potential crystallographic analysis by eliminating complications from multiple stereoisomeric forms [1].

The most direct and widely employed approach for synthesizing 2-methyl-2-phenylpropanoyl chloride involves the conversion of the corresponding carboxylic acid, 2-methyl-2-phenylpropanoic acid (also known as alpha-methylphenylacetic acid), through reaction with various chlorinating agents [1] [2]. This methodology represents the standard industrial and laboratory practice for producing this important acyl chloride intermediate.

Thionyl Chloride-Mediated Synthesis

Thionyl chloride represents the most commonly utilized chlorinating agent for the conversion of 2-methyl-2-phenylpropanoic acid to its corresponding acyl chloride [1] [3] [4]. This reagent offers several distinct advantages that make it particularly suitable for large-scale synthesis applications.

Reaction Mechanism and Conditions

The reaction proceeds through a well-established mechanism involving initial coordination of the carboxylic acid oxygen to sulfur, followed by nucleophilic attack and elimination [5]. The general reaction equation is:

$$ \text{(CH₃)₂C(C₆H₅)COOH} + \text{SOCl₂} \rightarrow \text{(CH₃)₂C(C₆H₅)COCl} + \text{SO₂} + \text{HCl} $$

Typical reaction conditions involve heating the carboxylic acid with 1.2 to 2.0 equivalents of thionyl chloride at temperatures ranging from 60 to 80 degrees Celsius [3] [6]. The reaction is generally complete within 2 to 4 hours, as monitored by the cessation of gas evolution (sulfur dioxide and hydrogen chloride) [3].

Catalytic Enhancement

The addition of catalytic amounts of dimethylformamide (0.01 to 0.05 equivalents) significantly enhances the reaction rate and can reduce reaction times to 1 to 2 hours [6] [7]. The dimethylformamide catalyst functions by forming a reactive iminium intermediate (Vilsmeier reagent) that facilitates the chlorination process [8].

Solvent Considerations

The reaction can be conducted neat or in inert solvents such as dichloromethane, isopropyl acetate, or toluene [4]. Neat conditions are preferred for industrial applications due to simplified workup procedures and reduced solvent costs. However, solvent use may be necessary for temperature control or when handling solid substrates [9].

Product Isolation and Yields

Following reaction completion, excess thionyl chloride is typically removed by distillation under reduced pressure [3]. The acyl chloride product can be isolated by fractional distillation, with typical yields ranging from 85 to 95 percent [1] [3]. The high volatility difference between thionyl chloride (boiling point 79 degrees Celsius) and the acyl chloride product facilitates clean separation [3].

Oxalyl Chloride Approach

Oxalyl chloride (ClCO-COCl) represents an alternative chlorinating agent that offers several advantages over thionyl chloride, particularly for sensitive substrates or when mild reaction conditions are required [10] [11] [12].

Mechanistic Considerations

The oxalyl chloride method typically employs catalytic dimethylformamide to generate the active chlorinating species [10] [12]. The reaction proceeds through formation of a chloro-dimethylammonium chloride intermediate, which subsequently reacts with the carboxylic acid substrate.

Reaction Conditions and Advantages

Oxalyl chloride-mediated synthesis can be conducted at room temperature to 40 degrees Celsius, significantly milder than thionyl chloride conditions [11] [12]. The reaction typically requires 1.1 to 1.3 equivalents of oxalyl chloride in the presence of 0.01 to 0.05 equivalents of dimethylformamide catalyst [12].

Key advantages include:

- Milder reaction temperatures (0 to 25 degrees Celsius)

- All byproducts are gaseous (carbon monoxide, carbon dioxide, hydrogen chloride)

- Higher selectivity for sensitive substrates

- Reduced thermal decomposition risk

Limitations and Considerations

The primary disadvantage of oxalyl chloride is its significantly higher cost compared to thionyl chloride [12]. Additionally, one of the byproducts from dimethylformamide decomposition (dimethylcarbamoyl chloride) is a known carcinogen, requiring appropriate safety precautions [10].

Yields and Applications

Typical yields for oxalyl chloride-mediated synthesis range from 80 to 90 percent [11]. This method is particularly valuable for research applications or when processing high-value intermediates where the premium cost can be justified by improved selectivity and milder conditions.

Phosphorus-Based Reagent Methods

Phosphorus chlorides, including phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃), represent classical reagents for acyl chloride formation, though they are less commonly employed in modern practice due to handling and waste disposal considerations [13] [14] [15].

Phosphorus Pentachloride Method

Phosphorus pentachloride reacts with carboxylic acids under cold conditions to produce acyl chlorides with high efficiency [13] [15]. The reaction equation is:

$$ 3 \text{RCOOH} + \text{PCl₅} \rightarrow 3 \text{RCOCl} + \text{POCl₃} + \text{HCl} $$

Typical Conditions:

- Temperature: 0 to 50 degrees Celsius

- Solvent: Ether, dichloromethane, or neat conditions

- Reaction time: 2 to 6 hours

- Yields: 75 to 85 percent

Phosphorus Trichloride Alternative

Phosphorus trichloride offers a less reactive alternative that can be useful for sensitive substrates [13]. The reaction produces phosphorous acid (H₃PO₃) as a byproduct rather than the more problematic phosphorus oxychloride.

Industrial Considerations

While phosphorus-based reagents can achieve high yields, their use generates solid phosphorus-containing waste that requires specialized disposal procedures [14]. Additionally, the reagents themselves are more difficult to handle safely compared to thionyl or oxalyl chlorides.

Alternative Synthetic Routes

Beyond the direct conversion from carboxylic acids, several alternative synthetic routes have been developed for acyl chloride preparation, particularly for specialized applications or when starting from different substrates.

From Methyl Esters

Methyl 2-methyl-2-phenylpropanoate can serve as an alternative starting material through reaction with various chlorinating agents . This approach may be advantageous when the ester is more readily available than the corresponding acid or when integration with esterification processes is desired.

From Acid Anhydrides

The reaction of acetic anhydride with hydrogen chloride represents an industrial route to acetyl chloride that can be adapted for other acyl chlorides [17]. However, this approach is generally limited to simpler acyl chlorides and has not found widespread application for 2-methyl-2-phenylpropanoyl chloride synthesis.

Direct Carbonylation Routes

Advanced synthetic methodologies involving carbon monoxide insertion reactions have been explored for direct acyl chloride formation [6]. These approaches, while mechanistically interesting, have not achieved commercial significance due to complexity and specialized equipment requirements.

Process Optimization Strategies

Modern acyl chloride synthesis benefits significantly from systematic process optimization approaches that consider reaction kinetics, thermodynamics, mass transfer, and safety considerations [18] [19] [20].

Temperature Optimization

Temperature control represents a critical parameter in acyl chloride synthesis. While higher temperatures generally increase reaction rates, they can also promote undesired side reactions or product decomposition [21] [20]. For 2-methyl-2-phenylpropanoyl chloride synthesis, optimal temperatures typically range from 60 to 80 degrees Celsius for thionyl chloride methods.

Stoichiometry Control

The use of slight excess chlorinating agent (1.2 to 1.5 equivalents) ensures complete conversion while minimizing reagent waste [18]. Real-time monitoring of hydrogen chloride evolution can provide feedback for stoichiometry optimization [18].

Mass Transfer Enhancement

Efficient mixing is crucial for maximizing reaction rates and yields, particularly in heterogeneous systems [22]. Advanced mixing technologies, including static mixers and microreactors, can significantly improve process efficiency [23] [24].

Kinetic Modeling

Detailed kinetic studies have provided insights into optimal reaction conditions and mechanisms [25]. Computational modeling approaches can predict optimal conditions and identify potential optimization opportunities without extensive experimental work.

Green Chemistry Approaches

Environmental considerations have driven significant interest in developing more sustainable approaches to acyl chloride synthesis, focusing on reduced waste generation, safer reagents, and improved energy efficiency [26] [27] [28].

Solvent-Free Methodologies

Neat reaction conditions eliminate solvent waste and reduce environmental impact while often improving reaction rates through higher concentrations [29]. Continuous flow processes operating under solvent-free conditions have demonstrated particular promise for sustainable acyl chloride production [24].

Bio-Based Solvents

When solvents are necessary, bio-based alternatives such as Cyrene (dihydrolevoglucosenone) can replace traditional volatile organic compounds [28] [30]. These solvents, derived from renewable feedstocks, offer reduced environmental impact while maintaining comparable performance [28].

Ionic Liquid Applications

Ionic liquids have emerged as potentially green alternatives to conventional solvents for acyl chloride synthesis [31] [32]. Their negligible vapor pressure, thermal stability, and tunable properties make them attractive for sustainable chemical processes, though adoption has been limited by cost considerations.

Waste Minimization Strategies

Process intensification through continuous flow technology can significantly reduce waste generation while improving safety profiles [23] [24]. In-line purification and telescoped synthesis approaches further minimize waste streams and improve overall process sustainability.

Catalytic Enhancements

The development of more efficient catalysts can reduce energy requirements and improve atom economy [33]. Research into recyclable catalysts and catalyst recovery systems continues to advance the sustainability of acyl chloride synthesis processes.

Industrial Scale Production Considerations

Large-scale production of 2-methyl-2-phenylpropanoyl chloride requires careful consideration of safety, economics, environmental impact, and regulatory compliance [34] [35] [36].

Safety Engineering

Acyl chlorides present significant safety challenges due to their reactivity with moisture and potential for violent reactions [37]. Industrial facilities must implement comprehensive safety systems including:

- Inert atmosphere handling systems

- Emergency quenching capabilities

- Vapor containment and scrubbing systems

- Personal protective equipment protocols

Economic Optimization

Large-scale synthesis must balance raw material costs, energy consumption, yield optimization, and waste disposal expenses [36]. The choice of chlorinating agent often depends on scale, with thionyl chloride preferred for most applications due to favorable economics despite higher temperature requirements.

Continuous Process Technologies

Continuous flow reactors offer significant advantages for industrial acyl chloride production, including improved heat transfer, better process control, and enhanced safety through reduced inventory [37] [23]. Modern installations increasingly employ continuous technologies for both safety and economic benefits.

Raw Material Integration

Industrial production often benefits from integration with upstream carboxylic acid production or downstream acyl chloride consumption processes [38]. This integration can improve overall process economics and reduce transportation and storage requirements.

Quality Control Systems

Analytical methods for real-time monitoring of acyl chloride purity and identification of impurities are essential for industrial production [39]. Advanced process analytical technology enables rapid quality assessment and process optimization.

Regulatory Compliance

Industrial production must comply with environmental regulations governing air emissions, wastewater discharge, and waste disposal [40]. The chlor-alkali industry, which provides key raw materials, faces particular scrutiny regarding environmental impact and sustainability [41] [34].

Market Dynamics

Global production of acyl chlorides is influenced by demand from pharmaceutical, agrochemical, and polymer industries [36]. Market forecasts suggest continued growth driven by expanding applications in specialty chemicals and active pharmaceutical ingredient synthesis.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant